molecular formula C19H22FN5O3 B2997560 N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 2034615-42-2

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2997560
CAS No.: 2034615-42-2
M. Wt: 387.415
InChI Key: TWICHPGKHWPPDZ-UHFFFAOYSA-N
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Description

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C19H22FN5O3 and its molecular weight is 387.415. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3/c1-28-16-5-3-2-4-15(16)24-18(27)17(26)21-10-13-6-8-25(9-7-13)19-22-11-14(20)12-23-19/h2-5,11-13H,6-10H2,1H3,(H,21,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWICHPGKHWPPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Fluoropyrimidine Moiety : Starting from commercially available precursors, the 5-fluoropyrimidine derivative is synthesized through halogenation and substitution reactions.
  • Piperidine Ring Formation : The piperidine ring is introduced via cyclization reactions involving amine precursors.
  • Oxalamide Group Introduction : The final step involves coupling the fluoropyrimidine-piperidine intermediate with oxalyl chloride to form the oxalamide group under controlled conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Pharmacological Applications

Research indicates that this compound has potential applications in treating various diseases, particularly:

  • Cancer Therapy : Investigated for its efficacy against cancer cell lines, showing promising results in inhibiting tumor growth.
  • Neurological Disorders : Its structure suggests potential use in treating conditions such as depression and anxiety through modulation of neurotransmitter systems.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamideSimilar fluoropyrimidine and piperidine structureModerate anti-cancer activity
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamideContains a pyrrolidine moietyEnhanced enzyme inhibition
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamideFeatures an isoxazole groupPotential neuroprotective effects

Case Studies and Research Findings

Recent studies have highlighted the biological activity of compounds similar to this compound:

  • Antibacterial Activity : Compounds with piperidine moieties have demonstrated significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Studies : Research has shown that derivatives exhibit strong inhibition against acetylcholinesterase (AChE), a critical enzyme in neurotransmission .
  • Binding Affinity Studies : Docking studies have indicated that these compounds can effectively bind to bovine serum albumin (BSA), suggesting their potential for drug delivery systems .

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